molecular formula C9H9FO4 B13539598 4-Fluoro-3-methoxymandelic acid

4-Fluoro-3-methoxymandelic acid

Cat. No.: B13539598
M. Wt: 200.16 g/mol
InChI Key: RQLBYQAWBBRAIQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxymandelic acid is a derivative of mandelic acid, characterized by the presence of a fluorine atom at the 4th position and a methoxy group at the 3rd position on the aromatic ring. This compound belongs to the class of aromatic α-hydroxy carboxylic acids, which are known for their diverse applications in pharmaceuticals, cosmetics, and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxymandelic acid typically involves the introduction of fluorine and methoxy groups onto the mandelic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure selective substitution. The use of catalysts and optimized reaction conditions can enhance yield and purity. Enzymatic synthesis methods are also being explored for their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-3-methoxymandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The methoxy group can influence the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxymandelic acid
  • 4-Hydroxy-3-methoxymandelic acid
  • 3,4-Dihydroxymandelic acid

Comparison: 4-Fluoro-3-methoxymandelic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and selectivity in certain reactions, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

RQLBYQAWBBRAIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)F

Origin of Product

United States

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